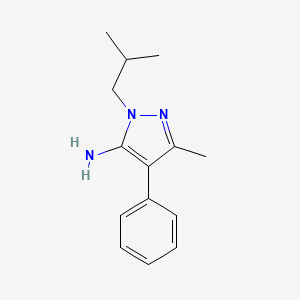

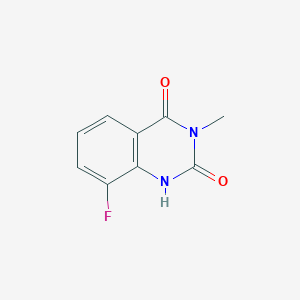

4,4,4-Trifluoro-3-(methylamino)butanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoromethyl-substituted compounds involves the acylation of organic substrates with trifluoroacetic anhydride, as seen in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one . Another synthetic approach includes the reaction of 3-trifluoromethylsulfonyloxy-1-hexeniminium triflate with nitriles to yield pyrimidines . These methods highlight the reactivity of trifluoromethyl groups in nucleophilic addition and cyclization reactions, which could be applicable to the synthesis of 4,4,4-Trifluoro-3-(methylamino)butanenitrile.

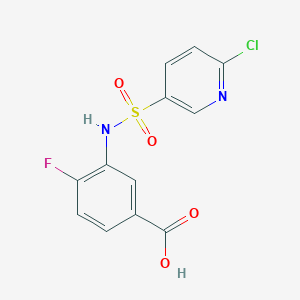

Molecular Structure Analysis

X-ray structural analysis has been used to determine the configuration and molecular geometry of trifluoromethyl-substituted compounds. For instance, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular hydrogen bonding and the alignment of molecules along a specific axis . Similarly, the structure of pyrimidines derived from trifluoromethylsulfonyloxy-1-hexeniminium triflate showed significant differences in bond lengths between mono- and diprotonated forms . These findings suggest that this compound may also exhibit unique structural features due to the presence of the trifluoromethyl group.

Chemical Reactions Analysis

The chemical reactivity of trifluoromethyl-substituted compounds is diverse. Heterocyclizations of 2-aryl-3-arylamino-4,4,4-trifluoro-2-butenenitriles resulted in the formation of 3-aryl-2-trifluoromethyl-4-quinolones and spiro-oxiranes . These reactions demonstrate the potential for cyclization and the formation of heterocyclic structures, which could be relevant to the reactivity of this compound in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethyl-substituted compounds are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This can affect the acidity, reactivity, and stability of the compounds. The crystallographic analysis provides insights into the solid-state properties, such as molecular packing and hydrogen bonding, which can impact the compound's solubility and melting point . These properties are crucial for understanding the behavior of this compound in various environments and applications.

Wissenschaftliche Forschungsanwendungen

1. Heterocyclic Chemistry and Organic Synthesis

Research on the compound 4,4,4-Trifluoro-3-(methylamino)butanenitrile has shown its utility in the field of heterocyclic chemistry. Nishiwaki, Kikukawa, and Kawaji (1995) studied the heterocyclizations of similar trifluoro compounds, noting their applications in synthesizing various heterocyclic compounds, including quinolones and pyrazoles (Nishiwaki, Kikukawa, & Kawaji, 1995). Similarly, Volkonskii, Kagramanova, and Kagramanov (2012) demonstrated the synthesis of 4,4,4-Trifluoro-2-butenenitrile through the Wittig reaction, showcasing its potential in organic synthesis and as a precursor for other complex molecules (Volkonskii, Kagramanova, & Kagramanov, 2012).

2. Synthesis of Fluorinated Compounds

The study by Shevchenko, Andrushko, Lork, and Röschenthaler (2003) highlighted the unexpected formation of a novel fluorinated triene using derivatives of 4,4,4-Trifluoro-2-butenenitrile, emphasizing the importance of this compound in the synthesis of novel fluorinated materials (Shevchenko et al., 2003).

3. Applications in Material Science

The compound has also been studied in the context of material science. For instance, Zhang, Ke, Shi, and colleagues (2016) explored the use of derivatives of 4,4,4-Trifluoro-1,3-butanedione in synthesizing dysprosium(III) complexes, which exhibit single-molecule magnetic behaviors, indicating potential applications in advanced material technologies (Zhang et al., 2016).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H314, H332, H335 . It also has several precautionary statements including P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered dangerous with GHS02, GHS05, GHS07 pictograms .

Eigenschaften

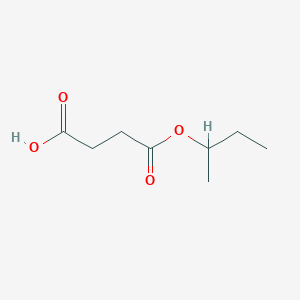

IUPAC Name |

4,4,4-trifluoro-3-(methylamino)butanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2/c1-10-4(2-3-9)5(6,7)8/h4,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDZNLPULLRJCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)

![(1S,5R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2505754.png)

![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)